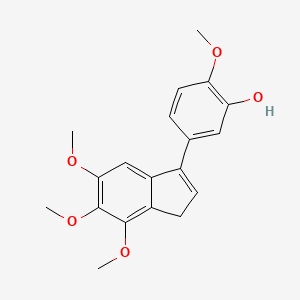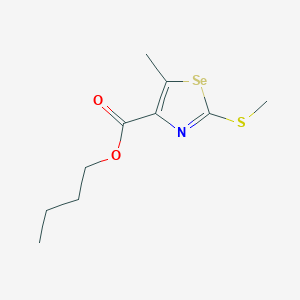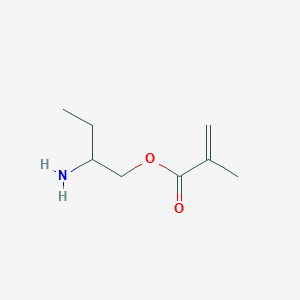
2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol est un composé organique ayant une structure complexe qui inclut des groupes fonctionnels méthoxy et phénol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de la 5,6,7-triméthoxyindan-1-one avec le 2-méthoxyphénol dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium et d'un solvant comme le diméthylformamide (DMF), suivie du chauffage du mélange à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire pour augmenter le rendement et la pureté tout en réduisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent le convertir en composés plus saturés.
Substitution: Les groupes méthoxy et phénol peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution: Les réactions de substitution aromatique électrophile utilisent généralement des réactifs tels que les halogènes (Cl₂, Br₂) ou les agents nitrants (HNO₃).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique.
Applications De Recherche Scientifique
Le 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme élément de base en synthèse organique et comme précurseur de molécules plus complexes.
Biologie: La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Médecine: Des recherches sont en cours sur ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires
Mécanisme d'action
Le mécanisme par lequel le 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénol peut former des liaisons hydrogène avec les protéines, affectant ainsi leur fonction. De plus, les groupes méthoxy peuvent participer à des interactions hydrophobes, influençant la biodisponibilité et l'activité du composé .
Mécanisme D'action
The mechanism by which 2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. Additionally, the methoxy groups can participate in hydrophobic interactions, influencing the compound’s bioavailability and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthoxyphénol (Gaïacol): Partage les groupes méthoxy et phénol mais ne possède pas la structure de l'indène.
Eugénol: Contient un groupe méthoxy et un groupe phénol mais possède une structure de chaîne latérale différente.
2-Méthoxy-4-(2-propényl)phénol: Groupes fonctionnels similaires mais structure globale différente.
Unicité
Le 2-Méthoxy-5-(5,6,7-triméthoxy-1H-indén-3-yl)phénol est unique en raison de son noyau d'indène, qui lui confère des propriétés chimiques et biologiques distinctes. Cette structure permet des interactions spécifiques avec des cibles biologiques qui ne sont pas possibles avec des composés phénoliques plus simples.
Propriétés
Numéro CAS |
917591-59-4 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-methoxy-5-(4,5,6-trimethoxy-3H-inden-1-yl)phenol |
InChI |
InChI=1S/C19H20O5/c1-21-16-8-5-11(9-15(16)20)12-6-7-13-14(12)10-17(22-2)19(24-4)18(13)23-3/h5-6,8-10,20H,7H2,1-4H3 |
Clé InChI |
MDOJAYLHBDMCHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CCC3=C(C(=C(C=C32)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)

